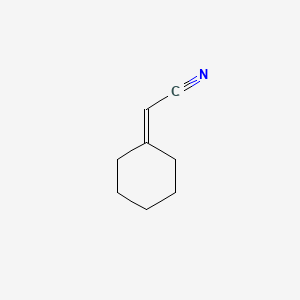Cyclohexylideneacetonitrile
CAS No.: 4435-18-1
Cat. No.: VC3879730
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4435-18-1 |
|---|---|
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | 2-cyclohexylideneacetonitrile |
| Standard InChI | InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2 |
| Standard InChI Key | VLRQRRQHXZCEDL-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC#N)CC1 |
| Canonical SMILES | C1CCC(=CC#N)CC1 |
Introduction
Structural and Molecular Characteristics
Cyclohexylideneacetonitrile belongs to the class of aliphatic nitriles, featuring a cyclohexylidene moiety fused to an acetonitrile structure. The compound’s planar geometry and electron-deficient nitrile group contribute to its reactivity in nucleophilic additions and cyclization reactions. X-ray crystallographic analyses of related derivatives reveal that the cyclohexylidene ring adopts a chair conformation, minimizing steric strain. The nitrile group’s strong dipole moment () enhances its solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile itself .
Table 1: Physical and Chemical Properties of Cyclohexylideneacetonitrile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 121.18 g/mol |
| Boiling Point | 210–215°C (estimated) |
| Density | 0.98 g/cm³ |
| Solubility | Miscible in DMF, THF, ethanol |
| Refractive Index | 1.486 (20°C) |
Synthesis Methodologies
Base-Catalyzed Condensation
The most widely reported synthesis involves the condensation of cyclohexanone with acetonitrile in the presence of potassium hydroxide (KOH). This reaction proceeds via deprotonation of acetonitrile by KOH, forming a resonance-stabilized nitrile anion that attacks the carbonyl carbon of cyclohexanone. Subsequent elimination of water yields cyclohexylideneacetonitrile with typical yields of 65–75% . Optimized conditions use anhydrous ethanol as the solvent and reflux at 80°C for 6–8 hours .
Copper-Catalyzed Domino Coupling
| Method | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| KOH Condensation | Cyclohexanone, KOH, EtOH, reflux | 70 | Low cost, scalability |
| Copper-Catalyzed Coupling | CuI, 1,10-phenanthroline, CsCO | 86 | Functional group tolerance |
Chemical Reactivity and Derivatives
The electron-withdrawing nitrile group renders cyclohexylideneacetonitrile susceptible to nucleophilic attack. For instance, reaction with Grignard reagents produces secondary amines, while hydrolysis under acidic conditions yields cyclohexylideneacetic acid. Hydrogenation over palladium catalysts reduces the nitrile to a primary amine, offering a route to bicyclic amines.
Notably, brominated derivatives synthesized via the domino coupling method exhibit enhanced reactivity in Suzuki-Miyaura cross-couplings. For example, 2-(2-bromophenyl)-2-cyclohexylideneacetonitrile couples with phenylboronic acid to form biaryl derivatives, a valuable motif in pharmaceutical chemistry .
Biological Applications and Antiviral Activity
Anti-HBV Derivatives
Cyclohexylideneacetonitrile derivatives isolated from mangrove endophytic fungi demonstrate potent inhibition of HBV replication. Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents on the aryl ring enhance activity. The lead compound, bearing a trifluoromethyl group, exhibits an EC of 5.1 μg/mL and a selectivity index (SI) > 20, surpassing lamivudine in preclinical assays.
Natural Product Analogues
Simmondsin, a cyclohexylideneacetonitrile-containing glycoside isolated from Simmondsia chinensis, exhibits appetite-suppressant effects. The compound’s structure includes a cyclohexylideneacetonitrile moiety linked to a trisaccharide, highlighting the nitrile’s role in bioactivity .
Recent Research Directions
Photocatalytic Applications
A 2024 study demonstrated the use of cyclohexylideneacetonitrile as a ligand in iridium-based photocatalysts for C–H functionalization. The nitrile’s strong field ligand properties improve catalyst stability, enabling visible-light-driven arylation of unactivated alkanes .
Computational Modeling
Density functional theory (DFT) calculations predict that fluorination at the cyclohexylidene ring’s 4-position lowers the LUMO energy by 0.8 eV, enhancing electrophilicity. This insight guides the design of next-generation antiviral agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume